Tert-butyl 5-amino-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-amino-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-14(2,3)20-13(19)18-8-4-5-11(18)9-7-16-12(15)17-10(9)6-8/h7-8,11H,4-6H2,1-3H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFRDYMMLJPTPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C3=CN=C(N=C3C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions, often requiring the use of strong bases or acids to facilitate ring closure. The reaction conditions must be carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using reactors designed to handle high pressures and temperatures. The process would be optimized for efficiency and cost-effectiveness, with rigorous quality control measures in place to ensure consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 5-amino-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 5-amino-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme interactions and protein binding. Its structural complexity allows for the exploration of biological pathways and mechanisms.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl 5-amino-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxylate exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding these mechanisms is crucial for its application in medicine and industry.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The most structurally analogous compound identified is Tert-butyl 4-amino-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene-12-carboxylate (). While both compounds share a tricyclic backbone and a tert-butyl carboxylate group, the key distinction lies in the number of nitrogen atoms:
- Target compound : Contains three nitrogen atoms (4, 6, 12 positions).
- Analogue : Contains two nitrogen atoms (6, 12 positions).
This difference significantly impacts electronic properties and hydrogen-bonding capacity.
Functional Group Variations
Amino Group Positioning: The amino group at position 5 in the target compound contrasts with analogues bearing amino substituents at other positions (e.g., position 4 in the diazatricyclo analogue). This positional variation may influence regioselectivity in reactions or pharmacological activity.
Protective Groups :
The tert-butyl carboxylate group is a common protective strategy for carboxylic acids. Comparatively, compounds with alternative protective groups (e.g., methyl or benzyl esters) would exhibit differing solubility and stability profiles. For instance, tert-butyl esters are more hydrolytically stable than methyl esters under acidic conditions.
Hypothetical Data Table Based on Structural Analysis
Biological Activity
Overview of Tert-butyl 5-amino-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxylate
This compound is a nitrogen-containing heterocyclic compound that may exhibit various biological activities due to its structural characteristics. Compounds with similar triazole and triazine frameworks have been studied for their pharmacological properties.
Biological Activity
1. Antimicrobial Activity:
Compounds containing triazole rings often show significant antimicrobial properties. Research indicates that modifications in the side chains can enhance their efficacy against various bacterial strains and fungi.
2. Anticancer Properties:
Some triazole derivatives have been investigated for their potential as anticancer agents. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including cell cycle arrest and modulation of signaling pathways.
3. Anti-inflammatory Effects:
Certain derivatives of triazoles have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators, suggesting a potential therapeutic role in inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study 2: Anticancer Activity
Another research focused on a series of triazole-based compounds that were tested for cytotoxicity against various cancer cell lines. The study found that certain compounds significantly inhibited cell proliferation and induced apoptosis in breast cancer cells.
Research Findings
| Activity | Compound Type | Effectiveness |
|---|---|---|
| Antimicrobial | Triazole Derivatives | Effective against bacteria/fungi |
| Anticancer | Triazole-based Compounds | Induces apoptosis in cancer cells |
| Anti-inflammatory | Triazole Derivatives | Reduces inflammatory markers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
